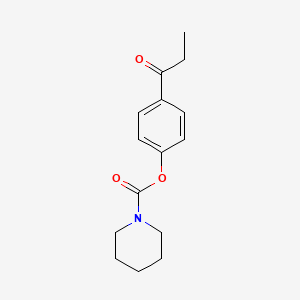

4-Propionylphenyl piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

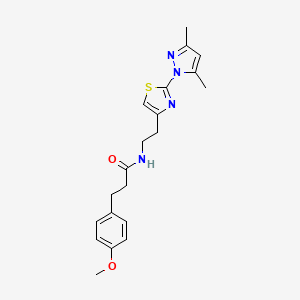

4-Propionylphenyl piperidine-1-carboxylate is a versatile chemical compound used in various scientific research. It is a piperidine derivative, which is a six-membered heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidine derivatives can be synthesized via a variety of methods. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . In the context of illicit fentanyl manufacture, precursors like norfentanyl, 4-AP, and 1-boc-4-AP have been used .Molecular Structure Analysis

Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . In the context of illicit fentanyl manufacture, precursors like norfentanyl, 4-AP, and 1-boc-4-AP have been used .Scientific Research Applications

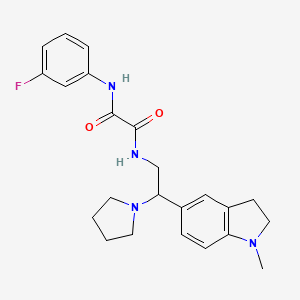

Anticancer Applications

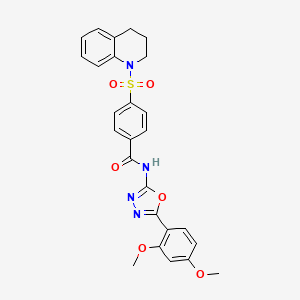

The synthesis of new propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure has been explored, demonstrating promising results as anticancer agents. These compounds have shown strong anticancer activity in vitro, suggesting potential for future therapeutic applications. The research indicates a need for further in vivo studies to ascertain their therapeutic usefulness in cancer treatment (Rehman et al., 2018).

Antimicrobial Applications

A study highlighted the discovery of a compound that selectively kills bacterial persisters, which are known to tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This approach introduces a novel strategy for eradicating bacterial persisters, which could significantly impact the treatment of persistent bacterial infections (Kim et al., 2011).

HIV-1 Inhibition

Research into the development of piperidine-4-carboxamide CCR5 antagonists has led to compounds like TAK-220, demonstrating highly potent anti-HIV-1 activity. These findings are crucial in the ongoing battle against HIV-1, offering new avenues for therapeutic intervention (Imamura et al., 2006).

Chemical Synthesis and Catalysis

The synthesis and application of Fe3O4-SA-PPCA as a novel nanomagnetic reusable catalyst for the efficient synthesis of certain organic compounds have been investigated. This research demonstrates the potential of such catalysts in enhancing the efficiency and sustainability of chemical synthesis processes (Ghorbani‐Choghamarani & Azadi, 2015).

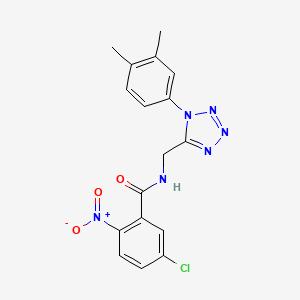

Structural Studies

Detailed structural analysis of 4-piperidinecarboxylic acid and its derivatives through methods like X-ray diffraction and molecular modeling has provided insights into their molecular geometry, bonding, and potential reactivity. Such studies are fundamental in understanding the chemical and physical properties of these compounds, which is essential for their application in various scientific domains (Szafran et al., 2007).

Safety and Hazards

Future Directions

Piperidine derivatives represent a key and extensive category of nitrogen-bearing heterocyclic compounds. They show a wide variety of biological activities and are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name |

(4-propanoylphenyl) piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-14(17)12-6-8-13(9-7-12)19-15(18)16-10-4-3-5-11-16/h6-9H,2-5,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNYORRYRGTHLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC(=O)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406077.png)

![4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2406081.png)

![(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2406083.png)

![8-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2406085.png)

![N-(4-ethoxyphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2406087.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)

![2-chloro-3-fluoro-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2406093.png)